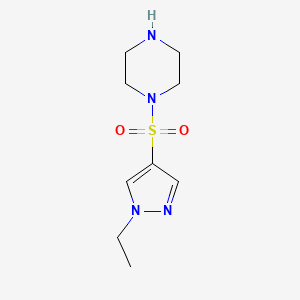
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Vue d'ensemble
Description
“1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine” is a chemical compound with the IUPAC name 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine . It has a molecular weight of 244.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 244.32 . More specific physical and chemical properties are not detailed in the retrieved sources.
Mécanisme D'action
Target of Action
Pyrazole derivatives, a key structural motif in this compound, have been shown to exhibit diverse biological activities and are cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its potential toxicity, which can affect the reliability of the experimental results.
Orientations Futures
There are several future directions for the research on 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine. One of the main directions is the development of more potent analogs that can exhibit higher inhibitory activity against specific enzymes. Additionally, the compound can be further studied for its potential applications in other research fields such as materials science and catalysis. Finally, the compound can be studied for its potential toxicity, which can provide valuable information for its safe use in various applications.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its inhibitory activity against various enzymes, making it a potential candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential toxicity, which can provide valuable information for its safe use in various applications.
Applications De Recherche Scientifique
1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of diseases such as glaucoma and epilepsy. Additionally, the compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-2-12-8-9(7-11-12)16(14,15)13-5-3-10-4-6-13/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDZENSIHRIXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)

![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
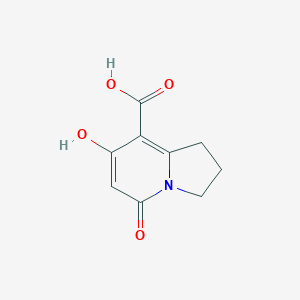
![3-methyl-1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole](/img/structure/B3376019.png)

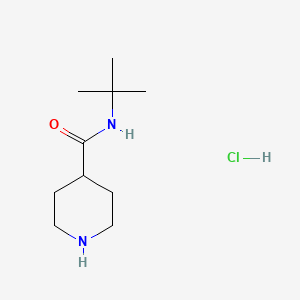
![6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3376035.png)
![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3376036.png)
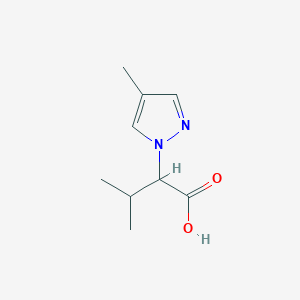
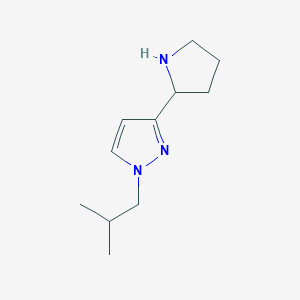
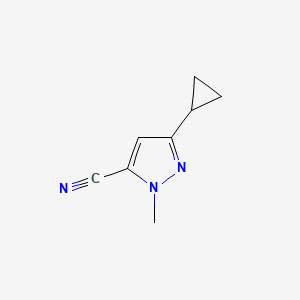
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)
